molecular formula C11H11ClFNO B1437398 N-(4-fluorophenyl)-N-(2-furylmethyl)amine hydrochloride CAS No. 1170482-00-4

N-(4-fluorophenyl)-N-(2-furylmethyl)amine hydrochloride

Cat. No.: B1437398
CAS No.: 1170482-00-4
M. Wt: 227.66 g/mol
InChI Key: DEZIOLGTLVVSLG-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-(2-furylmethyl)amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-(2-furylmethyl)amine hydrochloride typically involves the reaction of 4-fluoroaniline with 2-furylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound would involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N-(2-furylmethyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: N-(4-fluorophenyl)-N-(2-furylmethyl)amine N-oxide.

    Reduction: N-(4-fluorophenyl)-N-(2-furylmethyl)amine.

    Substitution: 4-bromo-N-(4-fluorophenyl)-N-(2-furylmethyl)amine.

Scientific Research Applications

N-(4-fluorophenyl)-N-(2-furylmethyl)amine hydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-(2-furylmethyl)amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-(2-furylmethyl)amine hydrochloride
  • N-(4-bromophenyl)-N-(2-furylmethyl)amine hydrochloride
  • N-(4-methylphenyl)-N-(2-furylmethyl)amine hydrochloride

Uniqueness

N-(4-fluorophenyl)-N-(2-furylmethyl)amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making them valuable in pharmaceutical research.

Properties

IUPAC Name

4-fluoro-N-(furan-2-ylmethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO.ClH/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11;/h1-7,13H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZIOLGTLVVSLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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